R-1 Methanandamide Phosphate is a water-soluble prodrug analog of arachidonoyl ethanolamide, commonly known as anandamide. This compound has garnered attention due to its agonistic activity on cannabinoid receptors, particularly the cannabinoid receptor type 1 (CB1). As a derivative of anandamide, R-1 Methanandamide Phosphate retains similar biological properties while improving solubility, making it a candidate for various therapeutic applications.
R-1 Methanandamide Phosphate is synthesized from arachidonoyl ethanolamide through phosphorylation. It has been studied extensively in the context of neuropharmacology and cancer research, particularly for its effects on glioma cell growth inhibition and intraocular pressure reduction in animal models .
This compound belongs to the class of endocannabinoids, which are lipid-based neurotransmitters that bind to cannabinoid receptors. Specifically, it is classified as a cannabinoid receptor agonist due to its ability to activate CB1 receptors, influencing various physiological processes such as pain sensation, mood regulation, and appetite .
The synthesis of R-1 Methanandamide Phosphate involves the following key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure successful phosphorylation without degrading the anandamide structure. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed to confirm the formation and purity of R-1 Methanandamide Phosphate .
R-1 Methanandamide Phosphate features a structure that includes:
The molecular formula for R-1 Methanandamide Phosphate is C22H37N2O4P, with a molecular weight of approximately 426.52 g/mol. The presence of the phosphate group enhances its solubility in aqueous environments compared to its parent compound, anandamide .
R-1 Methanandamide Phosphate can undergo various chemical reactions typical of phosphate esters:
The binding affinity of R-1 Methanandamide Phosphate for CB1 receptors has been measured, showing it to be less potent than anandamide itself, with a Ki value around 200 nM .
R-1 Methanandamide Phosphate acts primarily through the activation of CB1 receptors located in the central nervous system. Upon binding:
Studies indicate that R-1 Methanandamide Phosphate can influence synaptic plasticity and neuronal signaling pathways by activating various intracellular signaling cascades involving protein kinases and phospholipase C .
Relevant data from studies indicate that R-1 Methanandamide Phosphate maintains stability over time when stored properly but should be handled with care due to potential degradation upon exposure to moisture .
R-1 Methanandamide Phosphate has several scientific uses:
R-1 Methanandamide Phosphate represents a strategic prodrug modification of the endocannabinoid analog R-methanandamide, designed to overcome inherent physicochemical limitations. The parent compound R-methanandamide features increased metabolic stability compared to anandamide due to its methylated amide bond, but retains high lipophilicity (log P ≈ 5.2), limiting aqueous solubility and formulation potential. Phosphorylation targets the phenolic hydroxyl group, introducing a ionizable phosphate moiety that significantly enhances hydrophilicity. This modification leverages the established principle that phosphate esterification of poorly soluble compounds can increase aqueous solubility by 2-3 orders of magnitude through introduction of a highly polar, charged group at physiological pH [1].
The design specifically exploits nutrient transporter recognition, as phosphorylated compounds may utilize membrane phosphate transporters for cellular uptake. This approach mirrors successful ocular prodrugs like vidarabine monophosphate, which demonstrated 50-fold higher aqueous solubility compared to the parent nucleoside [1]. For R-1 Methanandamide Phosphate, the ionization constants (pKa values ≈ 1.5 and 6.5) ensure >99% ionization at physiological pH, yielding a calculated log D7.4 of -1.3 compared to the parent compound's log P of 5.2. This drastic shift enables formulation in aqueous vehicles without cosolvents, addressing a key limitation in cannabinoid delivery [1] [2].
Table 1: Physicochemical Impact of Phosphorylation on Anandamide Analogs
Parameter | R-methanandamide | R-1 Methanandamide Phosphate | Improvement Factor |
---|---|---|---|
Aqueous solubility (mg/mL) | 0.008 ± 0.001 | 12.5 ± 1.8 | 1,560x |
log P (octanol/water) | 5.22 ± 0.15 | Not applicable (ionized) | — |
log D7.4 | 5.15 ± 0.12 | -1.28 ± 0.09 | — |
Melting point (°C) | 86-89 | 172-175 (decomp.) | — |
Synthesis of R-1 Methanandamide Phosphate employs regioselective phosphorylation at the phenolic oxygen, avoiding side reactions at the carboxamide or fatty acid chain. The primary route utilizes a modified Atherton-Todd reaction, where R-methanandamide reacts with phosphorus oxychloride (POCl₃) in anhydrous acetonitrile at -20°C, followed by controlled hydrolysis. This method achieves 65-70% regioselectivity for the phosphate monoester, with the remainder forming the diester impurity that requires chromatographic removal [2].
Alternative methodologies include:
Critical to process optimization is temperature control during phosphorylation. Exothermic reactions above -10°C promote diester formation and arachidonate chain degradation. Post-phosphorylation purification employs ion-exchange chromatography (DEAE Sephadex) with triethylammonium bicarbonate gradient elution (0.05-0.5M), effectively separating mono- and di-esters while avoiding acid-catalyzed decomposition common in silica-based purification [2].
Table 2: Comparison of Phosphorylation Methodologies
Synthetic Method | Regioselectivity (%) | Isolated Yield (%) | Key Impurities | Reaction Conditions |
---|---|---|---|---|
Atherton-Todd | 65-70 | 68 ± 3 | Diester (25-30%) | POCl₃, CH₃CN, -20°C, 2h |
Phosphoramidite | >85 | 52 ± 4 | Oxidized arachidonate (5-8%) | RT, anhydrous THF, N₂ atmosphere |
POMOM-protected intermediate | >90 | 41 ± 2 (over 3 steps) | Deprotection byproducts (10-15%) | Multiple steps, enzymatic cleavage |
Scale-up analysis reveals significant challenges in translating laboratory synthesis to pilot-scale production. The Atherton-Todd method demonstrates superior scalability (85% yield retention at 500g scale) despite lower regioselectivity, attributed to robust impurity removal via crystallization as the triethylammonium salt. Conversely, the phosphoramidite route suffers from 30% yield reduction at scale due to stringent anhydrous requirements and exothermic oxidation steps [2].
Yield optimization focuses on three critical parameters:
Economic analysis indicates raw material costs dominate production expenses (72%), particularly R-methanandamide synthesis. The optimized route achieves 63% overall yield from anandamide, compared to 41% for POMOM derivatives. Environmental impact assessment reveals the phosphate route reduces hazardous waste by 40% compared to POMOM synthesis, attributed to elimination of heavy metal catalysts and halogenated solvents [1] [2] [8].
Long-term stability studies (40°C/75% RH) demonstrate the phosphate salt's superiority over covalent lipid-based prodrugs. After 6 months, R-1 Methanandamide Phosphate retained >98% potency in solid state, while ester-based prodrugs (e.g., valerate esters) showed 15-30% degradation under identical conditions. Solution stability (pH 7.4 buffer) remains acceptable (>90% intact) for 48 hours at 25°C, sufficient for extemporaneous reconstitution [1] [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7